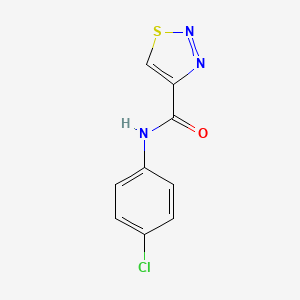

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVOVHCXPWAGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chlorobenzoic acid and thiosemicarbazide.

Cyclization: The reaction involves the cyclization of thiosemicarbazide with 4-chlorobenzoic acid under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new materials with unique electronic properties.

Biology:

- Investigated for its potential antimicrobial and antiviral activities.

- Studied for its role in inhibiting specific enzymes or biological pathways .

Medicine:

- Explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

- Evaluated for its anti-inflammatory and analgesic properties .

Industry:

- Used in the development of agrochemicals, such as herbicides and fungicides.

- Applied in the synthesis of specialty chemicals for various industrial applications .

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis .

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges : Yields for thiadiazole-carboxamides vary widely (3–67%), suggesting substituent-dependent reactivity in amide coupling or cyclization steps .

- Biological Activity : The nitro group in D319-0482 highlights substituent-driven SAT inhibition, whereas the 4-chlorophenyl group in the target compound may favor other enzymatic targets (e.g., cysteine synthases) .

- Optimization Opportunities : Hybridizing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) could enhance target engagement, as seen in D319-0482 .

Biological Activity

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 299.8 g/mol. The presence of the 4-chlorophenyl group enhances its pharmacological potential.

Biological Activities

1. Antiviral and Antibacterial Properties

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide exhibits significant antiviral and antibacterial activities. The mechanism of action is believed to involve the inhibition of key enzymes and proteins essential for the survival of pathogens, leading to their death or inhibition.

2. Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, show promise as anticancer agents. Studies have reported cytotoxic effects against various cancer cell lines such as HEPG2 (liver carcinoma), T47D (breast carcinoma), and A549 (lung carcinoma). The compound's efficacy is often measured using the MTT assay to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50% .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | Various viral strains | Not specified | |

| Antibacterial | E. coli | Not specified | |

| Anticancer | HEPG2 | 8.107 | |

| T47D | 10.28 | ||

| A549 | 0.877 |

The biological activity of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. This interaction can lead to apoptosis in cancer cells, as evidenced by increased caspase activation in treated cells .

Synthesis and Derivatives

The synthesis of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multi-step chemical reactions that incorporate the thiadiazole framework with various substituents that can enhance biological activity .

Table 2: Comparison of Thiadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.